3,5-Diethyl-2-methylpyrazine is cataloged under the CAS number 18138-05-1 and has been included in various flavor libraries due to its aromatic properties. The FEMA (Flavor and Extract Manufacturers Association) number for this compound is 3916, and it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for safety in food applications .
The synthesis of 3,5-diethyl-2-methylpyrazine can be achieved through several methods. One common approach involves the condensation of appropriate precursors under acidic conditions. Here are some notable methods:
The molecular structure of 3,5-diethyl-2-methylpyrazine consists of a pyrazine ring substituted at the 2, 3, and 5 positions with ethyl and methyl groups.
3,5-Diethyl-2-methylpyrazine participates in various chemical reactions typical of pyrazine derivatives:
These reactions typically require controlled environments regarding temperature and pH to optimize yields and minimize by-products .
The mechanism of action for 3,5-diethyl-2-methylpyrazine primarily relates to its role as a flavoring agent:
Research indicates that compounds like 3,5-diethyl-2-methylpyrazine can evoke specific sensory responses that are crucial for flavor formulation in food products .
The physical and chemical properties of 3,5-diethyl-2-methylpyrazine include:
Property | Value |
---|---|
Molecular Weight | 150.22 g/mol |
Appearance | Colorless liquid |
Boiling Point | Approximately 210 °C |
Density | Not specified |
Flash Point | Not specified |
Melting Point | Not specified |
The compound is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature .
3,5-Diethyl-2-methylpyrazine is extensively utilized in various scientific applications:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7